molecular formula C7H9N3S B12673283 7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide CAS No. 13925-32-1

7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide

Cat. No.: B12673283
CAS No.: 13925-32-1
M. Wt: 167.23 g/mol
InChI Key: LCKSTGZYVZCLND-UHFFFAOYSA-N
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Description

7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide is a heterocyclic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a suitable nitrile can lead to the formation of the pyrrolo-pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, particularly those involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide
  • 6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide

Uniqueness

7-Methyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-yl hydrosulfide is unique due to its specific methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs .

Properties

CAS No.

13925-32-1

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

7-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C7H9N3S/c1-4-6-5(2-8-4)7(11)10-3-9-6/h3-4,8H,2H2,1H3,(H,9,10,11)

InChI Key

LCKSTGZYVZCLND-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1)C(=S)N=CN2

Origin of Product

United States

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